2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
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Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is a heterocyclic compound that features both pyrazole and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the oxolane moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds . The oxolane ring can be introduced via a subsequent cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid.
Reduction: 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its bioactivity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole ring and exhibit similar bioactivities.
Pyrazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Indole derivatives: Compounds containing the indole nucleus, known for their wide range of biological activities.
Uniqueness
2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is unique due to the presence of both pyrazole and oxolane rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-8,10H,2-4H2,1H3 |
InChI Key |
RIDOSDPPBSIIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)C=O |
Origin of Product |
United States |
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